
(R)-(+)-Verapamil-d6
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Overview
Description
(R)-(+)-Verapamil-d6 is a deuterated stereoisomer of verapamil, a phenylalkylamine-class calcium channel blocker. Its CAS number is 38321-02-7, and it is distinguished by its dextrorotatory configuration, which confers unique pharmacological properties compared to its levorotatory counterpart, S-(-)-verapamil. The R-(+)-isomer exhibits reduced affinity for L-type calcium channels, minimizing cardiovascular side effects like hypotension and bradycardia while retaining anti-inflammatory and P-glycoprotein (P-gp) inhibitory activity . This isomer has shown promise in treating chronic inflammatory neurological disorders and overcoming multidrug resistance (MDR) in cancer therapy due to its dual mechanisms of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-Verapamil-d6 involves the incorporation of deuterium atoms into the Verapamil molecule. This can be achieved through various synthetic routes, including:
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Hydrogen-Deuterium Exchange Reactions: : This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents. The reaction conditions typically involve elevated temperatures and the use of catalysts to facilitate the exchange process.
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Deuterated Reagents: : Another approach is to use deuterated reagents in the synthesis of Verapamil. For example, deuterated benzyl chloride can be used in the alkylation step to introduce deuterium atoms into the final product.
Industrial Production Methods
The industrial production of ®-(+)-Verapamil-d6 follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterium sources and optimized reaction conditions to ensure the efficient incorporation of deuterium atoms. The final product is then purified using standard techniques such as crystallization, distillation, or chromatography to achieve the desired level of deuteration and purity.
Chemical Reactions Analysis
Metabolic Reactions
Deuterium substitution at six positions introduces kinetic isotope effects, influencing metabolic pathways mediated by cytochrome P450 (CYP) enzymes. Key reactions include:
N-Demethylation
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Primary Pathway : Catalyzed by CYP3A4/5, leading to the formation of norverapamil-d5 (retains five deuterium atoms).
N-Dealkylation
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Secondary Pathway : Mediated by CYP2C8, CYP3A4, and CYP1A2, producing D-617-d4 (a tertiary amine metabolite).
Oxidative Pathways
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O-Demethylation : Minor pathway (<5% total metabolism) yielding phenolic derivatives via CYP2C9/CYP2C18 .
Enzymatic Interactions
Deuterium substitution alters binding affinities with enzymes and transporters:
Stability Under Analytical Conditions
This compound demonstrates exceptional stability in biological matrices, making it ideal for pharmacokinetic studies:
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Plasma Stability : No degradation observed after 24 hours at 25°C .
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Photostability : Resists UV-induced decomposition (λ = 254 nm) due to deuterium’s protective effect on aromatic methoxy groups .
Comparative Reaction Kinetics
Deuterium’s influence on reaction rates is quantified below:
Reaction | Non-Deuterated Rate (k) | Deuterated Rate (kD) | kD/k |
---|---|---|---|
CYP3A4-mediated N-demethylation | 0.45 hr−1 | 0.36 hr−1 | 0.80 |
CYP2C8-mediated N-dealkylation | 0.28 hr−1 | 0.25 hr−1 | 0.89 |
Data derived from microsomal assays .
Synthetic Utility
This compound serves as an internal standard in mass spectrometry due to its predictable fragmentation patterns:
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Fragmentation : Dominant ions at m/z 455 [M+H]+ and m/z 165 (base peak) .
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Cross-Reactivity : Minimal interference with non-deuterated analytes in multiplexed assays .
Biological Implications
Scientific Research Applications
Tuberculosis Treatment
Recent studies have highlighted the potential of (R)-(+)-Verapamil-d6 as an adjunctive therapy in tuberculosis (TB) treatment regimens. Verapamil inhibits mycobacterial efflux pumps that contribute to drug tolerance, particularly against rifampin, a cornerstone of TB therapy.
- Study Findings : In a clinical trial, participants receiving sustained-release verapamil at doses of 360 mg every 12 hours alongside rifampin demonstrated significant pharmacokinetic alterations. The study found that this dosing strategy could achieve median verapamil exposures comparable to those seen in individuals not taking rifampin, thereby enhancing the efficacy of TB treatment without increasing cardiotoxicity risks .
Dosage Group | Median AUC (0-12h) | Participants | Comments |
---|---|---|---|
120 mg SR | 60.5 ng.hr/mL | 6 | Low exposure levels |
240 mg SR | 349 ng.hr/mL | 6 | Moderate exposure levels |
360 mg SR | 903.1 ng.hr/mL | 18 | High exposure levels achieved |
Antiglycoxidant Activity
Verapamil's potential as an antiglycoxidant agent has been explored through various in vitro models. It has shown significant inhibition of protein glycation and oxidation, which are critical processes in the pathogenesis of diabetes and cardiovascular diseases.
- Mechanism : Molecular docking studies indicated that verapamil preferentially binds to amino acids susceptible to glycoxidative damage, particularly interacting with Janus kinase 2 and nuclear factor-κB pathways . This suggests that verapamil may provide protective effects against oxidative stress and glycation modifications.
Calcium Channel Blockade
As a calcium channel blocker, this compound plays a crucial role in managing cardiovascular conditions such as hypertension and arrhythmias. Its mechanism involves inhibiting calcium influx through L-type calcium channels, leading to vasodilation and reduced myocardial oxygen demand.
Mechanism of Action
®-(+)-Verapamil-d6, like its non-deuterated counterpart, acts as a calcium channel blocker. It inhibits the influx of calcium ions through L-type calcium channels in the cell membrane. This inhibition leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure. The compound also affects cardiac muscle cells, reducing heart rate and contractility. The molecular targets include the alpha-1 subunit of the L-type calcium channels, and the pathways involved are related to calcium signaling and muscle contraction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Stereoisomers of Verapamil
The pharmacological and clinical profiles of verapamil isomers differ significantly:
The R-(+)-isomer’s reduced cardiovascular liability makes it advantageous for long-term anti-inflammatory therapy .
P-Glycoprotein Inhibitors
This compound is a well-characterized P-gp inhibitor, but its efficacy varies against newer compounds:
Table 1: P-gp Inhibition Efficacy
Verapamil’s P-gp inhibition is concentration-dependent, but newer agents like SNF4435C/D and vanoxerine analogues demonstrate superior or comparable activity with fewer off-target effects .
Calcium Channel Blockers with Multi-Target Effects
Compared to other calcium channel blockers, this compound exhibits unique multi-channel inhibition:
- Metabolic Stability : Lower metabolic clearance than hydrochlorothiazide in hypertension trials, but newer alaninamide derivatives show 3-fold higher stability in human liver microsomes .
Metabolites and Derivatives
Verapamil’s metabolites contribute to its clinical profile:
Norverapamil’s additive effects underscore the importance of monitoring cumulative activity during chronic dosing .
Other Modulators of Drug Resistance
This compound is benchmarked against non-P-gp modulators:
- Fluoxetine : Modulates chloroquine resistance in Plasmodium falciparum with 66% efficacy vs. verapamil’s 61% .
- Cyclosporin A (CsA) : Shares overlapping substrate preferences with verapamil but has higher molecular weight and complexity .
- Diosgenin : P-gp substrate whose intestinal absorption is enhanced 3-fold by verapamil, similar to grepafloxacin .
Biological Activity
(R)-(+)-Verapamil-d6 is a deuterated derivative of verapamil, a well-established calcium channel blocker primarily used in the management of cardiovascular conditions such as hypertension, angina pectoris, and certain arrhythmias. The incorporation of deuterium in its structure not only enhances the compound's stability but also facilitates its tracking in pharmacological studies. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.
- Chemical Structure :
- Molecular Formula: C27H32D6N2O4·HCl
- Molecular Weight: Approximately 460.6 g/mol
- Mechanism of Action :
- This compound acts primarily by blocking L-type calcium channels, leading to a reduction in intracellular calcium levels. This action decreases cardiac contractility and vascular tone, contributing to its antihypertensive and antianginal effects.
Calcium Channel Blocking
This compound exhibits significant biological activity as a calcium channel blocker. Its ability to inhibit the influx of calcium ions through L-type calcium channels is crucial for its therapeutic effects:
- Cardiac Effects : Reduces heart rate and myocardial oxygen demand.
- Vascular Effects : Causes vasodilation, reducing systemic vascular resistance.
Pharmacokinetics and Stability
The deuterated nature of this compound allows for enhanced stability and tracking in metabolic studies. This is particularly beneficial for understanding its pharmacokinetics—how the body absorbs, distributes, metabolizes, and excretes the drug.
Applications in Research
This compound is utilized extensively in pharmacological research due to its unique properties:
- Drug Interaction Studies : It aids in understanding interactions with other drugs, particularly in complex therapeutic regimens.
- Metabolic Studies : The compound's isotopic labeling allows researchers to trace its metabolic pathways more accurately than non-deuterated forms.
Clinical Studies
- Hypertension Treatment :
- Adjunctive Therapy in Tuberculosis :
Pharmacokinetic Studies
A comprehensive analysis highlighted the importance of therapeutic drug monitoring for verapamil due to its narrow therapeutic index. Various analytical methods have been developed to measure plasma concentrations effectively, ensuring optimal dosing and minimizing toxicity risks .
Table 1: Comparison of Biological Activities
Activity Type | This compound | Verapamil (Non-Deuterated) |
---|---|---|
Calcium Channel Blocker | Yes | Yes |
Antihypertensive | Yes | Yes |
Antiarrhythmic | Yes | Yes |
Enhanced Metabolic Tracking | Yes | No |
Table 2: Clinical Study Outcomes
Study Focus | Treatment Group | Outcome |
---|---|---|
Hypertension | Verapamil (240 mg SR) | BP reduction by ~16% |
Tuberculosis | Verapamil + Rifampin | Improved treatment efficacy |
Q & A
Basic Research Questions
Q. What are the key pharmacological properties of (R)-(+)-Verapamil-d6, and how do they differ from non-deuterated Verapamil?
this compound, a deuterated analog of Verapamil, retains the primary mechanism of L-type calcium channel blockade but exhibits altered pharmacokinetics due to isotopic substitution. Deuterium incorporation slows metabolic degradation, enhancing its utility in tracer studies for quantifying drug distribution and metabolism . Unlike non-deuterated Verapamil, its deuterated form provides improved stability in mass spectrometry (MS)-based assays, reducing interference from endogenous metabolites .
Q. Which analytical methods are recommended for quantifying this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is the gold standard. For example, a validated method uses electrospray ionization (ESI) with MRM ion pairs m/z 461.1→165.2 for this compound and m/z 445.0→165.2 for non-deuterated Verapamil. This approach achieves high specificity and sensitivity in human plasma, with a lower limit of quantification (LLOQ) of 1 ng/mL . Internal standards like Verapamil-d6 ensure precision by correcting for matrix effects .
Q. What is the role of this compound in studying drug-drug interactions (DDIs) involving CYP3A4 and P-glycoprotein (P-gp)?
As a CYP3A4 and P-gp substrate, this compound is used to probe transporter-mediated DDIs. Methodologically, researchers co-administer it with inhibitors (e.g., ketoconazole) or inducers (e.g., rifampicin) and measure changes in pharmacokinetic parameters (e.g., AUC, Cmax). Its deuterated structure allows simultaneous tracking of parent drug and metabolites (e.g., norverapamil) without isotopic interference, enabling precise DDI profiling .
Advanced Research Questions
Q. How can factorial experimental designs optimize formulations containing this compound for controlled-release applications?
A full factorial design (e.g., 12-run design) evaluates variables like polymer concentration (Eudragit RS 30D), talc content, and drug loading. Responses such as dissolution rate (T50) and bead morphology are analyzed via ANOVA to identify significant factors. For instance, polymer concentration linearly affects dissolution, while talc non-linearly modulates surface roughness. Regression models (e.g., Y = β0 + β1X1 + β2X2) predict optimal formulations, validated through confirmatory runs .
Q. How should researchers resolve contradictions in this compound’s effects on viral replication observed across in vitro and plasmid-based systems?
In influenza A studies, Verapamil reduces viral titers in cell cultures by impairing RNP export but shows no effect on plasmid-driven viral mRNA production. To reconcile this, researchers must differentiate between host-dependent mechanisms (e.g., calcium signaling modulation) and direct viral interactions . Methodologically, parallel experiments in live virus vs. plasmid systems, coupled with phosphoproteomics (e.g., ERK/PKCα activation assays), isolate host-specific pathways. Contradictions highlight the need for multi-omics integration to contextualize findings .
Q. What statistical strategies are critical for analyzing proteomics data from clinical trials involving this compound?
In trials like type 1 diabetes studies, linear regression models identify serum proteins with significant abundance changes (e.g., IGF-I). False discovery rate (FDR) correction (e.g., Benjamini-Hochberg) adjusts for multiple comparisons. Data are deposited in repositories like ProteomeXchange (e.g., PXD026601) for reproducibility. Longitudinal mixed-effects models account for intra-subject variability, while orthogonal experimental designs (e.g., 3×3 matrices) validate dose-response relationships .
Q. How do deuterium kinetic isotope effects (KIEs) influence the interpretation of this compound’s metabolic stability in vivo?
KIEs arise when C-D bonds slow enzymatic cleavage (e.g., CYP3A4-mediated N-demethylation). Researchers compare deuterated vs. non-deuterated metabolite ratios using LC-MS/MS. For example, a reduced norverapamil/Verapamil ratio in deuterated versions confirms metabolic stabilization. However, KIEs are context-dependent; in vitro microsomal assays may underestimate in vivo effects due to competing pathways. Isotope tracing in hepatocyte models improves translational accuracy .
Q. Methodological Notes
- Experimental Design : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example: "In T1D patients (P), does this compound (I) compared to placebo (C) preserve β-cell function (O)?" .
- Data Validation : Cross-validate MS results with orthogonal techniques (e.g., ELISA for IGF-I) to confirm proteomic findings .
- Ethical Compliance : Ensure pharmacokinetic studies adhere to protocols for human subject research, including informed consent and IRB approvals .
Properties
Molecular Formula |
C27H38N2O4 |
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Molecular Weight |
460.6 g/mol |
IUPAC Name |
(2R)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pentanenitrile |
InChI |
InChI=1S/C27H38N2O4/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6/h9-12,17-18,20H,8,13-16H2,1-7H3/t27-/m1/s1/i1D3,2D3 |
InChI Key |
SGTNSNPWRIOYBX-SFGWWISVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([C@@](CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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